Erbium(III) perchlorate hexahydrate

Description

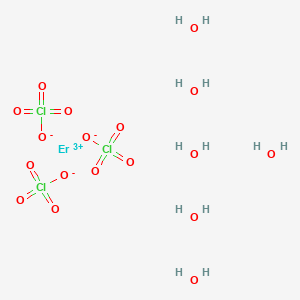

Structure

2D Structure

Properties

IUPAC Name |

erbium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Er.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRNHNTYRRYOCR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH12O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601890 | |

| Record name | Erbium perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14692-15-0 | |

| Record name | Erbium perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Erbium Iii Perchlorate Hexahydrate

Preparation Routes for Erbium(III) Perchlorate (B79767) Hexahydrate

The synthesis of erbium(III) perchlorate hexahydrate can be achieved through a couple of primary routes, each with its own set of advantages and considerations.

Synthesis from Erbium Oxides via Perchloric Acid Dissolution

A common and straightforward method for preparing erbium(III) perchlorate is through the reaction of erbium(III) oxide (Er₂O₃) with perchloric acid (HClO₄). wikipedia.org Erbium(III) oxide, a pink paramagnetic solid, is insoluble in water but dissolves in mineral acids. wikipedia.org The reaction with an acid, such as perchloric acid, results in the formation of the corresponding erbium(III) salt. wikipedia.org For instance, a solution of erbium oxide in perchloric acid is used for the validation of the wavelength scale of HPLC Diode array detectors. starna.com This method is widely employed due to the commercial availability and stability of erbium oxide.

The idealized chemical reaction can be represented as:

Er₂O₃ + 6HClO₄ + 9H₂O → 2Er(ClO₄)₃·6H₂O

This reaction is typically carried out in an aqueous solution, and the resulting this compound can be crystallized out of the solution. The concentration of the final product is often provided as a weight percentage in water, for example, 40 wt.% or 50% w/w. sigmaaldrich.comthermofisher.comfishersci.ca

General Synthetic Approaches for Lanthanide Perchlorate Hexahydrates

The synthesis of lanthanide perchlorate hexahydrates, including the erbium variant, generally follows similar principles. These methods often involve the reaction of a lanthanide source, such as the oxide or carbonate, with perchloric acid. wikipedia.org For example, aqueous solutions of nickel(II) perchlorate are obtained by treating nickel(II) hydroxide (B78521), chloride, or carbonate with perchloric acid. wikipedia.org

The choice of the starting lanthanide material can influence the reaction conditions. The general insolubility of lanthanide oxides in water necessitates the use of strong acids for dissolution. wikipedia.org The resulting hydrated perchlorate salts are typically highly soluble in water. wikipedia.org The number of water molecules in the hydrated crystal structure can vary, with hexahydrate being a common form for many lanthanide perchlorates. wikipedia.org

Utilization of this compound as a Precursor in Complex and Material Synthesis

This compound serves as a crucial starting material for the creation of more complex chemical structures and advanced functional materials, owing to the unique luminescent and magnetic properties of the erbium(III) ion.

Rational Design and Synthesis of Luminescent Metal-Organic Frameworks (MOFs) Incorporating Erbium(III)

Erbium(III) perchlorate is a key precursor in the synthesis of luminescent metal-organic frameworks (MOFs). sigmaaldrich.comchemicalbook.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. By incorporating erbium(III) ions, these frameworks can exhibit characteristic upconversion luminescence, converting lower-energy light (like near-infrared) to higher-energy visible light. researchgate.netrsc.org

For example, a series of lanthanide-based MOFs with tunable upconversion emissions have been prepared where Y-MOFs co-doped with Yb³⁺/Er³⁺ ions show emissions at 520, 545, and 658 nm under 980 nm laser excitation. researchgate.netrsc.org The synthesis often involves the solvothermal reaction of erbium(III) perchlorate with a suitable organic linker. The resulting erbium-based MOFs have potential applications in areas like chemical sensing, biological imaging, and white light emission. researchgate.net

Preparation of Erbium(III) Complexes with Varied Organic Ligands

This compound is a versatile starting material for synthesizing a wide array of erbium(III) coordination complexes with various organic ligands. chemicalbook.com These ligands can significantly influence the properties of the resulting complexes.

Amino Acids: Erbium(III) perchlorate can be used to prepare rare earth complexes coordinated with amino acids, such as Er₂(Gly)₆(H₂O)₄₆·5H₂O. sigmaaldrich.comchemicalbook.com

Pyridine Derivatives: New complexes of lanthanide perchlorates with ligands like 4-(pyridine-3-carboxalidene)aminoantipyrine have been synthesized, where the ligand acts as a neutral bidentate, coordinating through the azomethine nitrogen and carbonyl oxygen.

Naphthaledione Oxime Derivatives and Amides: The versatility of erbium(III) perchlorate extends to the synthesis of complexes with other organic ligands, including those derived from naphthalenedione oxime and various amides, leading to complexes with interesting structural and magnetic properties. mdpi.com For instance, a series of seven-coordinate pentagonal-bipyramidal erbium complexes with acyclic pentadentate [N₃O₂] Schiff-base ligands have been synthesized and studied for their magnetic properties. mdpi.com

The synthesis of these complexes often involves the reaction of erbium(III) perchlorate with the desired ligand in a suitable solvent. The resulting complexes can exhibit a range of coordination numbers and geometries.

Incorporation as a Rare-Earth Dopant in Functional Material Development

Erbium(III) perchlorate is utilized as a rare-earth dopant in the development of functional materials, most notably in glasses. sigmaaldrich.comchemicalbook.com

Fluorophosphate (B79755) Glasses: It can be used along with an organic precursor to prepare fluorophosphate glasses. sigmaaldrich.comchemicalbook.com The erbium ions, when incorporated into the glass matrix, impart specific optical properties, making these materials suitable for applications in lasers and optical amplifiers.

Advanced Structural Investigations of Erbium Iii Perchlorate Systems

Crystallographic Studies of Erbium(III) Perchlorate (B79767) Complexes

Detailed crystallographic data for erbium(III) perchlorate hexahydrate remains elusive. However, the structural chemistry of hydrated lanthanide ions, particularly with weakly coordinating anions like perchlorate and trifluoromethanesulfonate (B1224126) (triflate), allows for a well-founded postulation of its solid-state structure.

The coordination geometry of lanthanide aqua ions is highly dependent on the ionic radius. Lighter, larger lanthanide(III) ions typically exhibit a coordination number of nine, adopting a tricapped trigonal prismatic (TTP) geometry. researchgate.net However, as one moves across the lanthanide series, the ionic radius decreases (the "lanthanide contraction"), leading to a preference for a lower coordination number. researchgate.net For the heavier lanthanide(III) ions, including erbium(III), a coordination number of eight with a square antiprismatic (SAP) geometry is commonly observed in their hydrated salts. researchgate.net

Studies on a series of hydrated lanthanide(III) trifluoromethanesulfonates, which serve as excellent analogs for the perchlorate salts due to the similar non-coordinating nature of the anions, have shown a structural change from TTP for the lighter lanthanides to a less-defined coordination for the heavier ones. researchgate.netnih.gov Specifically, for the smallest lanthanoid(III) ions from holmium to lutetium, there is an increasing water deficiency in the solid-state structures. researchgate.netnih.gov This trend strongly suggests that in a hypothetical crystalline erbium(III) perchlorate hydrate (B1144303), the Er³⁺ ion would likely be eight-coordinate, surrounded by water molecules in a square antiprismatic arrangement.

In hydrated erbium(III) complexes, the primary coordination sphere is dominated by water molecules. In an eight-coordinate square antiprismatic geometry, these water molecules would be situated at the vertices of the antiprism. The Er-O bond distances are a key parameter in defining this arrangement. For instance, in aqueous solution, the average Er–OH₂ bond distance has been determined to be approximately 2.33 Å. acs.org In the solid state, slight variations in these bond lengths can occur depending on the crystal packing and hydrogen bonding interactions.

In complexes where other ligands are present, such as in [Er₂(C₇H₆NO₂)₆(H₂O)₄]·2H₂O, the erbium(III) ion is eight-coordinated, with Er-O bond lengths ranging from 2.232 Å to 2.478 Å. nih.gov This demonstrates the flexibility of the coordination environment around the erbium(III) center. For this compound, it is conceivable that the six water molecules occupy six of the coordination sites, with the remaining sites potentially being occupied by perchlorate anions or shared water molecules in a more complex crystal structure. However, given the very weak coordinating ability of the perchlorate ion, it is more probable that the erbium ion is coordinated by more than six water molecules, forming a cationic aqua complex.

The perchlorate anion (ClO₄⁻) is known to be a very weakly coordinating ligand. nih.gov Its primary role in the crystal structure of hydrated metal salts is typically to balance the charge of the cationic metal-aqua complex and to participate in the formation of a stable crystal lattice through hydrogen bonding.

Solution State Structural Elucidation of Hydrated Erbium(III) Ions

The structure of the hydrated erbium(III) ion in aqueous solution has been the subject of several investigations, providing a clearer picture than the solid-state structure of its perchlorate salt.

The first hydration shell of the erbium(III) ion in aqueous solution is a dynamic environment. Studies using techniques such as Extended X-ray Absorption Fine Structure (EXAFS) provide direct information about the local coordination environment of the metal ion.

For heavier lanthanide ions like erbium, a coordination number of eight is predominantly found in aqueous solutions. researchgate.net This is in contrast to the lighter lanthanides which favor a coordination number of nine. This change in hydration number across the lanthanide series is a well-documented phenomenon.

EXAFS studies on aqueous solutions of erbium(III) chloride have shown that the Er³⁺ ion is surrounded by a simple hydration shell. acs.org The data is consistent with the presence of an [Er(OH₂)₈]³⁺ aqua ion. acs.org The average Er-O bond distance in this hydrated ion was determined to be 2.33 Å. acs.org These findings are supported by theoretical studies and molecular dynamics simulations, which also indicate a preference for an eight-coordinate square antiprism geometry for the hydrated erbium(III) ion in water. acs.org Raman spectroscopic studies on aqueous lutetium(III) perchlorate and triflate solutions, which are expected to behave similarly to erbium(III) solutions, also support the presence of an eight-coordinate aqua ion, [Lu(OH₂)₈]³⁺, and indicate that the perchlorate anion does not enter the inner coordination sphere. nih.gov

Table 1: Coordination Data for Hydrated Erbium(III) and Analogous Systems

| System | Method | Coordination Number | Geometry | Er-O Bond Distance (Å) | Reference |

| Aqueous Er³⁺ (from ErCl₃ solution) | EXAFS | 8 | Square Antiprism (assumed) | 2.33 | acs.org |

| [Er₂(C₇H₆NO₂)₆(H₂O)₄]·2H₂O (solid) | X-ray | 8 | Distorted Polyhedron | 2.232 - 2.478 | nih.gov |

| Aqueous Lu³⁺ (from Lu(ClO₄)₃ solution) | Raman | 8 | Square Antiprism (inferred) | N/A | nih.gov |

| Hydrated Heavy Lanthanides (general) | Various | 8 | Square Antiprism | Varies | researchgate.net |

Characterization of the First Hydration Shell of Erbium(III) Aqua Ions

Elucidation of Erbium-Oxygen (Er-O) Bond Distances

The interaction between the Erbium(III) ion and the oxygen atoms of its coordinating water molecules is a fundamental aspect of its structure in aqueous solution. The Er³⁺ ion, like other trivalent lanthanide ions, is characterized by a primary hydration shell where water molecules are directly bound to the metal center. The distances of these Erbium-Oxygen (Er-O) bonds are key parameters for describing the coordination geometry.

Investigations into the structure of hydrated metal ions show that trivalent ions such as Er³⁺ typically possess two well-defined hydration shells in aqueous solution. rsc.org The inner sphere consists of water molecules directly coordinated to the erbium ion. The Er-O bond distances within this first hydration shell are influenced by the high charge density of the Er³⁺ ion, leading to strong electrostatic interactions. While specific experimental values for this compound can vary with the physical state (solid vs. aqueous), studies on hydrated lanthanide ions provide representative data.

| Parameter | Typical Value | Method of Determination |

|---|---|---|

| Coordination Number (1st Shell) | 8 or 9 | X-ray Scattering, MD Simulations |

| Er-O Bond Distance (1st Shell) | ~2.35 - 2.45 Å | X-ray Scattering, EXAFS |

| Er···O Distance (2nd Shell) | ~4.5 Å | X-ray Scattering, MD Simulations |

The perchlorate anion (ClO₄⁻) is considered a weakly coordinating anion. Therefore, in dilute solutions, it is not expected to significantly perturb the structure of the inner hydration sphere or the primary Er-O bond distances. The primary coordination is dominated by the strong interaction between the hard acid Er³⁺ ion and the hard base water molecules.

Investigation of Ion Pairing Phenomena (Outer-Sphere and Contact) in Erbium(III) Perchlorate Solutions

In electrolyte solutions, the interaction between cations and anions can lead to the formation of ion pairs. These associations can be broadly categorized as contact ion pairs (CIP), where the ions are in direct contact, and solvent-separated or outer-sphere ion pairs (OSIP), where one or more solvent molecules separate the cation and anion.

Studies on analogous lanthanide perchlorate solutions, such as those of ytterbium(III) perchlorate, reveal a concentration-dependent equilibrium between different species. researchgate.net This behavior is considered representative of other lanthanide perchlorates, including erbium(III) perchlorate.

Dilute Solutions : In dilute aqueous solutions (e.g., concentrations below ~0.5 mol·L⁻¹), the erbium(III) ion exists predominantly as the fully hydrated aqua-ion, likely [Er(H₂O)₈]³⁺ or [Er(H₂O)₉]³⁺. The ions are fully solvated and behave independently. researchgate.net

Concentrated Solutions : As the concentration of erbium(III) perchlorate increases, the probability of interactions between the hydrated erbium cation and the perchlorate anion rises. This leads initially to the formation of outer-sphere ion pairs, {[Er(H₂O)ₙ]³⁺(ClO₄⁻)}. researchgate.net

Highly Concentrated Solutions : At very high concentrations (e.g., > 2 mol·L⁻¹), there is evidence for the formation of contact ion pairs, where a perchlorate ion displaces a water molecule from the first coordination sphere to form [Er(H₂O)ₙ₋₁(ClO₄⁻)]²⁺. researchgate.net

This progression is driven by the reduced availability of free water molecules for solvation and the increased electrostatic attraction between the ions at shorter average distances. The transition from fully hydrated ions to outer-sphere and then contact ion pairs can be monitored using techniques like Raman spectroscopy. researchgate.net

| Concentration Range | Predominant Species | Type of Interaction |

|---|---|---|

| Dilute (< 0.5 M) | [Er(H₂O)ₙ]³⁺ and ClO₄⁻(aq) | Fully Hydrated Ions |

| Concentrated | {[Er(H₂O)ₙ]³⁺(ClO₄⁻)} | Outer-Sphere Ion Pairs (OSIP) |

| Highly Concentrated (> 2 M) | [Er(H₂O)ₙ₋₁(ClO₄⁻)]²⁺ | Contact Ion Pairs (CIP) |

Structural Dynamics and Ligand Exchange Processes via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. nih.gov For erbium(III) perchlorate solutions, MD simulations provide atomic-level insights into the dynamic processes governing the hydration shell, such as the exchange of water ligands between the coordination spheres and the bulk solvent. researchgate.net These simulations model the interactions between all particles in the system, allowing for the characterization of the local environment around the Er³⁺ ion and its evolution over time.

Standard MD simulations rely on classical force fields, which may not fully capture the complex electronic interactions between a highly charged metal ion and its ligands. Quantum Mechanical Charge Field (QMCF) Molecular Dynamics is an advanced simulation method that addresses this limitation. In a QMCF-MD simulation, the central ion and its first hydration shell are treated with quantum mechanics (e.g., at the Hartree-Fock level), while the rest of the system is treated classically. nih.gov

This hybrid approach provides a more accurate description of the electronic polarization and charge-transfer effects within the primary coordination sphere. Ab initio QMCF-MD simulations performed on other hydrated transition metal ions, like Fe²⁺ and Fe³⁺, have successfully characterized their structural and dynamical properties, yielding results in better agreement with experimental data than conventional methods. nih.gov The application of this methodology to the hydrated erbium(III) ion is poised to provide a highly accurate picture of its structural dynamics.

A key parameter obtainable from MD simulations is the mean residence time (MRT) of water molecules in the hydration shells of an ion. The MRT quantifies the average time a ligand spends in a particular coordination sphere before exchanging with a molecule from the next sphere or the bulk solvent.

For highly charged cations like Er³⁺, the water molecules in the first hydration shell are strongly bound, resulting in relatively long residence times. This indicates a stable hydration shell. The structure-forming ability of the ion is evident from these long MRTs and the distinct ion-oxygen stretching frequencies that can be evaluated from the simulations. nih.gov The strong electrostatic field of the Er³⁺ ion influences the orientation and dynamics of water molecules not just in the first shell, but also in the second hydration shell and beyond. nih.govamolf.nl The stability of the hydration shell is a critical factor influencing the ion's reactivity and interactions in solution. solubilityofthings.com

Sophisticated Spectroscopic Probing of Erbium Iii Perchlorate Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Raman and infrared techniques, serves as a powerful tool to probe the structural environment of the erbium(III) ion and the species present in its perchlorate (B79767) solutions.

Raman Spectroscopic Investigations of Erbium(III) Aqua Ions and Coordination Environment

Raman spectroscopy is particularly adept at characterizing the hydration shell of metal ions in aqueous solutions. Perchlorate is often used as a counter-ion in these studies because it is a weak complexing agent, allowing for the investigation of the primary hydration sphere with minimal interference. nih.gov

In aqueous solutions of erbium(III) perchlorate, the erbium ion is coordinated by water molecules, forming an aqua ion, [Er(H₂O)n]³⁺. Raman spectra of these solutions reveal a distinct, strongly polarized band corresponding to the totally symmetric stretching vibration of the Er-O bonds. nih.gov This mode, often referred to as the "breathing mode" (ν₁), is a key indicator of the inner-sphere coordination environment.

For erbium(III) perchlorate solutions, this isotropic Raman band is observed at approximately 389 cm⁻¹. nih.govsemanticscholar.org The strong polarization of this band confirms its totally symmetric character. nih.gov Studies on heavy rare earth ions, including erbium, have assigned this mode to the octaaqua ion, [Ln(H₂O)₈]³⁺, indicating that the Er³⁺ ion is primarily coordinated by eight water molecules in aqueous perchlorate solutions. nih.gov The frequency of this ν₁ mode is sensitive to the metal-oxygen bond distance, with the band position correlating inversely with the Ln-O bond length across the lanthanide series. nih.govsemanticscholar.org

| Lanthanide Ion (Ln³⁺) | ν₁ (Ln-O) Wavenumber (cm⁻¹) | Full Width at Half Height (cm⁻¹) |

|---|---|---|

| Ho³⁺ | 387 | ~52 |

| Er³⁺ | 389 | ~52 |

| Tm³⁺ | 391 | ~52 |

| Yb³⁺ | 394 | ~52 |

| Lu³⁺ | 396 | ~52 |

To further confirm the assignment of the ν₁ (Ln-O) mode, studies involving isotopic substitution are employed. When erbium(III) perchlorate is dissolved in heavy water (D₂O), the mass of the coordinating ligand changes from H₂O to D₂O. This change in the reduced mass of the oscillator affects the vibrational frequency. libretexts.org

Replacing H₂O with D₂O results in a predictable downshift (a decrease in wavenumber) of the vibrational modes involving the aqua ligands. libretexts.org While specific data for erbium(III) perchlorate was not found in the provided search results, studies on the analogous ytterbium(III) perchlorate system show a clear shift of the ν₁ mode to a lower frequency upon deuteration. nih.govsemanticscholar.org This vibrational isotope effect provides strong evidence that the mode is indeed due to the metal-water vibration and not another species in the solution. nih.govlibretexts.org The magnitude of this shift is consistent with theoretical expectations for the mass change from H₂O to D₂O. libretexts.orgnih.gov

Infrared Spectroscopic Analysis for Ligand Bonding and Perchlorate Anion Symmetry

Infrared (IR) spectroscopy provides complementary information to Raman spectroscopy, offering insights into ligand bonding and the symmetry of polyatomic anions like perchlorate.

In the context of erbium(III) perchlorate hexahydrate, IR spectroscopy can characterize the coordinated water molecules and determine the nature of the perchlorate ion's interaction with the metal center. The free perchlorate anion (ClO₄⁻) possesses high tetrahedral (Td) symmetry. nih.gov In this configuration, its vibrational modes result in specific, well-defined IR bands. For instance, a broad and very strong band appears around 1100 cm⁻¹ and a sharp, strong band is seen near 625 cm⁻¹. researchgate.net

However, if the perchlorate ion directly coordinates to the erbium(III) center (forming a contact ion pair), its symmetry is lowered. researchgate.net This reduction in symmetry (e.g., to C₃v or C₂v) causes the degenerate vibrational modes of the perchlorate ion to split into multiple bands and can activate modes that were previously IR-inactive. researchgate.netnih.gov Therefore, by analyzing the perchlorate bands in the IR spectrum, one can distinguish between uncoordinated (free) perchlorate anions, which retain their Td symmetry, and coordinated perchlorates that exhibit a more complex spectral pattern due to lowered symmetry. researchgate.net This technique is crucial for understanding ion pairing phenomena in concentrated solutions or in the solid state. rsc.org

Electronic Spectroscopy Insights

Electronic spectroscopy, particularly UV-Visible absorption, is fundamental for characterizing the energy levels of the erbium(III) ion.

UV-Visible Absorption Spectroscopy for Characterization of Electronic Transitions of Erbium(III)

The UV-Visible absorption spectrum of the erbium(III) ion is characterized by a series of relatively sharp, weak absorption bands. nih.gov These bands arise from intra-configurational f-f electronic transitions, which are formally forbidden by the Laporte selection rule but become weakly allowed through mechanisms that break the inversion symmetry of the ion's coordination environment. shu.ac.uk

The absorption of UV or visible radiation promotes an electron from the ground state of the Er³⁺ ion (⁴I₁₅/₂) to various excited energy levels within the 4f shell. libretexts.org The positions of these absorption peaks are largely independent of the specific matrix or solvent, although the intensities can vary significantly. These transitions serve as a fingerprint for the Er³⁺ ion.

Key electronic transitions observed in the absorption spectrum of erbium(III) compounds are listed below.

| Excited State | Transition from Ground State (⁴I₁₅/₂) | Approximate Wavelength (nm) |

|---|---|---|

| ⁴F₇/₂ | ⁴I₁₅/₂ → ⁴F₇/₂ | ~487 |

| ²H₁₁/₂ | ⁴I₁₅/₂ → ²H₁₁/₂ | ~521-525 |

| ⁴S₃/₂ | ⁴I₁₅/₂ → ⁴S₃/₂ | ~541 |

| ⁴F₉/₂ | ⁴I₁₅/₂ → ⁴F₉/₂ | ~651 |

| ⁴I₉/₂ | ⁴I₁₅/₂ → ⁴I₉/₂ | ~800 |

| ⁴I₁₁/₂ | ⁴I₁₅/₂ → ⁴I₁₁/₂ | ~975 |

| ⁴G₁₁/₂ | ⁴I₁₅/₂ → ⁴G₁₁/₂ | ~378 |

The transition to the ²H₁₁/₂ state around 525 nm is often one of the most intense peaks observed in the visible region. The study of these f-f transitions is essential for applications in materials science, such as in the development of lasers and luminescent materials. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamics of ligand exchange in paramagnetic lanthanide complexes. By analyzing the NMR signal line shapes of free and coordinated ligands over a range of temperatures, the kinetics of exchange reactions can be quantified. For erbium(III) complexes, studies have shown that the mean residence time of ligands increases across the lanthanide series as the ionic radius decreases. acs.org

For smaller ions like Er³⁺, the ligand exchange process is often found to be nearly independent of the free ligand concentration at higher temperatures, while showing a non-linear dependency at lower temperatures. acs.org This behavior suggests that parallel dissociative (Id) and dissociative interchange (D) mechanisms are operating. acs.org The stability of these complexes in solution is a critical factor, with studies in various protogenic media helping to ascertain stability constants and understand dissociation mechanisms. The water exchange rate for the erbium aquo-ion [Er(H₂O)₈]³⁺ is particularly noteworthy, with a characteristic residence lifetime of 7.5 ns (kₑₓ = 13.3 × 10⁷ s⁻¹), which is among the longest in the lanthanide series. rsc.org This kinetic inertness can be extended to hours or even weeks by using negatively charged multidentate ligands. rsc.org

Table 2: Kinetic Parameters for Ethylenediamine (B42938) Exchange on [Er(en)₃]³⁺ in CD₃CN This table presents the rate constants and activation parameters for the ligand exchange reaction of an Erbium(III) complex, providing insight into its kinetic stability and reaction mechanism.

| Parameter | Value |

|---|---|

| Rate Constant (k_D) at 298 K | (3.6 ± 0.4) x 10⁴ s⁻¹ |

| Activation Enthalpy (ΔH‡) | 53 ± 5 kJ·mol⁻¹ |

| Activation Entropy (ΔS‡) | 17 ± 5 J·K⁻¹·mol⁻¹ |

Data sourced from a study on ethylenediamine complexes. acs.org

While the paramagnetic nature of the Er³⁺ ion can lead to significant peak shifting and broadening in NMR spectra, it also provides a unique advantage. The short electronic relaxation time of the Er(⁴I₁₅/₂) ground state results in paramagnetically shifted NMR signals that are often narrow enough to be analyzed. rsc.org This allows for the extraction of detailed structural information about erbium coordination complexes directly in the solution phase. rsc.org

By monitoring the chemical shifts of ligand nuclei upon coordination to the Er³⁺ ion, researchers can deduce the geometry and stoichiometry of the complex as it forms in solution. This is invaluable for understanding the initial interactions between erbium(III) perchlorate and various ligands before the isolation of a solid product. The technique helps to confirm whether the structure observed in the solid state is maintained in solution and provides insight into the formation of different species in equilibrium.

Luminescence and Photophysical Characterization of Erbium(III) Perchlorate Systems

The Er³⁺ ion is celebrated for its sharp emission around 1.5 µm, which is crucial for telecommunications. However, the f-f transitions responsible for this emission have very low absorption cross-sections. qmul.ac.uk To overcome this, a common strategy is to form complexes with organic ligands that act as "antennas" or chromophores. These ligands can efficiently absorb excitation energy (often UV or visible light) and then transfer this energy to the central Er³⁺ ion, which subsequently luminesces. qmul.ac.uknih.gov

The efficiency of this energy transfer is paramount for bright luminescence and depends on several factors, including the overlap between the emission spectrum of the ligand and the absorption spectrum of the Er³⁺ ion. The process typically involves the ligand absorbing a photon, undergoing intersystem crossing to a triplet state, and then transferring its energy to an excited state of the erbium ion. researchgate.net In some systems, co-doping with other ions can create a cascade effect, where one ion acts as a carrier to facilitate energy transfer between the sensitizer (B1316253) and the final emitting ion. rsc.org

A major challenge in developing luminescent erbium(III) materials, particularly from aqueous systems involving this compound, is luminescence quenching. The electronically excited state of Er³⁺ (⁴I₁₃/₂) can be de-excited through non-radiative pathways, significantly reducing the luminescence quantum yield. qmul.ac.ukresearchgate.net

The primary culprits for this quenching are high-frequency vibrations from oscillators in the immediate vicinity of the ion. qmul.ac.uk The O-H vibrations of coordinated water molecules are especially efficient at this non-radiative de-excitation. qmul.ac.ukresearchgate.netacs.org The energy of the excited Er³⁺ ion is transferred to the vibrational overtones of the O-H bonds, dissipating as heat instead of light. Consequently, a key strategy to enhance luminescence is to replace the coordinated water molecules with ligands that lack high-frequency oscillators, such as those containing C-F or C-D bonds instead of C-H or O-H bonds. qmul.ac.ukresearchgate.net Studies have quantified this effect, showing that removing hydrogen-containing molecules from the coordination sphere is essential to achieve long luminescence lifetimes required for practical applications. qmul.ac.uk

Table 3: Effect of Deuteration on Er³⁺ Luminescence Lifetime This table demonstrates the significant impact of replacing C-H bonds with lower-frequency C-D bonds on the luminescence lifetime of an Erbium(III) complex, illustrating a method to combat quenching.

| Complex Environment | Measured Lifetime (µs) |

|---|---|

| CH bonds in nearest neighbor positions | 1.3 |

| CD bonds in nearest neighbor positions (98% deuterated) | 106 |

Data adapted from a study on erbium hexafluoroacetylacetonate complexes, highlighting the quenching effect of C-H vs. C-D vibrations. qmul.ac.uk

Observation and Analysis of Slow Magnetic Relaxation in Erbium(III) Helicates

The investigation of slow magnetic relaxation in erbium(III) helicates has revealed their potential as single-molecule magnets (SMMs). While specific studies on this compound in a helicate structure are not prevalent in the reviewed literature, detailed analyses of analogous compounds, particularly those with nitrate (B79036) counter-ions, offer significant insights into the magnetic behavior of these systems. The structure and magnetic properties of a C3-symmetrical triple-stranded dinuclear erbium(III) helicate, denoted as Er2L33, serve as a primary example in this context. nih.gov

In this dinuclear erbium(III) helicate, the two erbium ions are encapsulated within a helical ligand structure, leading to a specific coordination environment that influences the magnetic anisotropy and relaxation dynamics. The magnetic properties of this compound have been thoroughly investigated through both static (DC) and dynamic (AC) magnetic susceptibility measurements.

The analysis of the temperature-dependent and field-dependent magnetic properties is crucial for understanding the nature of the magnetic interactions and the origin of the slow relaxation. For the dinuclear erbium(III) helicate, a model incorporating the van Vleck approximation, which includes terms for the crystal field (HCF), super-exchange (HSE), and Zeeman effect (HZE), has been utilized to fit the experimental data. This modeling revealed the presence of ferromagnetic interactions between the two erbium(III) centers within the helicate structure. nih.gov

Dynamic AC magnetic susceptibility measurements are instrumental in probing the slow relaxation of magnetization. For the erbium analogue, these measurements indicated field-induced SMM behavior. This means that the slow relaxation of magnetization is not observed in a zero DC field but becomes apparent upon the application of an external static magnetic field. This behavior is characteristic of many lanthanide-based SMMs where the external field helps to suppress quantum tunneling of magnetization (QTM), a phenomenon that can short-circuit the relaxation barrier.

The detailed findings from the magnetic studies of the dinuclear erbium(III) triple-stranded helicate are summarized in the table below.

| Magnetic Property | Observation |

| System | C3-symmetrical triple-stranded dinuclear lanthanide Er2L33 |

| Magnetic Interaction | Ferromagnetic coupling between Er(III) ions |

| SMM Behavior | Field-induced single-molecule magnet behavior |

| Modeling Approach | van Vleck approximation including HCF, HSE, and HZE terms |

Table 1: Magnetic Properties of a Dinuclear Erbium(III) Triple-Stranded Helicate. nih.gov

It is important to note that while these findings provide a solid foundation for understanding slow magnetic relaxation in erbium(III) helicates, the specific magnetic behavior of an this compound analogue could differ due to the influence of the counter-ion and crystal packing effects on the coordination geometry and intermolecular interactions. Nevertheless, the observation of field-induced SMM behavior in the nitrate analogue underscores the potential of erbium(III) ions within a helicate framework to exhibit interesting magnetic dynamics.

Coordination Chemistry Principles and Reactivity of Erbium Iii Perchlorate

The Nature of the Perchlorate (B79767) Anion in Erbium(III) Coordination

The perchlorate ion (ClO₄⁻) is often considered a non-coordinating or, at best, a weakly coordinating anion in the context of lanthanide chemistry. cdnsciencepub.comacs.org This characteristic is pivotal in the use of erbium(III) perchlorate as a starting material for synthesizing new coordination complexes, as it readily allows for the substitution of the perchlorate ions by other ligands.

Examination of Non-Coordinating versus Weakly Coordinating Behavior

The behavior of the perchlorate anion can be elucidated through various spectroscopic and analytical techniques. In many instances, infrared (IR) spectroscopy reveals that the Td symmetry of the perchlorate ion is retained in the complexes, indicating that it is not covalently bound to the erbium(III) center. cdnsciencepub.comias.ac.in The presence of sharp, unsplit bands for the perchlorate ion's vibrational modes, typically around 1100 cm⁻¹ (ν₃) and 625 cm⁻¹ (ν₄), supports its non-coordinating nature. cdnsciencepub.comias.ac.in

However, in some cases, splitting of these bands may occur. This splitting does not necessarily confirm covalent bonding but can be attributed to a lowering of symmetry due to the crystal lattice environment or interactions with ligand molecules surrounding the cation. cdnsciencepub.com Molar conductivity measurements of erbium(III) perchlorate complexes in various solvents often show them behaving as 1:3 electrolytes, further confirming that the perchlorate ions are not part of the primary coordination sphere and exist as free ions in solution. cdnsciencepub.comsci-hub.se

The concept of a truly "non-coordinating" anion is largely theoretical. acs.org In reality, the perchlorate anion is better described as weakly coordinating. Its ability to interact with the metal center is significantly lower than that of most other ligands, making it an excellent leaving group in synthetic procedures.

Ligand Design and Complexation Strategies with Erbium(III) Perchlorate

The use of erbium(III) perchlorate as a starting material opens up a vast landscape for the design and synthesis of novel coordination complexes with diverse organic ligands. The choice of ligand plays a crucial role in determining the structure, properties, and potential applications of the resulting erbium complexes.

Formation of Chelate Complexes with Diverse Organic Ligands

Erbium(III) perchlorate readily reacts with a variety of organic ligands to form stable chelate complexes. nih.gov The chelate effect, where a multidentate ligand binds to a central metal ion to form a ring structure, significantly enhances the thermodynamic stability of the resulting complex compared to complexes with monodentate ligands. This has been demonstrated with various ligands, including amino acids, leading to the formation of complexes like Er₂(Gly)₆(H₂O)₄₆·5H₂O. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Studies on Multidentate Ligands (e.g., Amides, Schiff Bases, β-Diketonates)

Extensive research has been conducted on the complexation of erbium(III) perchlorate with various multidentate ligands, each imparting unique characteristics to the resulting complexes.

Amides: N,N-disubstituted tertiary amides, such as N,N-dimethylformamide (DMF), have been shown to form complexes with lanthanide perchlorates. cdnsciencepub.com In these complexes, the amide typically coordinates to the metal ion through the carbonyl oxygen atom. The stoichiometry of these complexes can be influenced by the size of the amide ligand. cdnsciencepub.com

Schiff Bases: Schiff base ligands, formed from the condensation of a primary amine and an aldehyde or ketone, are versatile chelating agents for lanthanide ions. Pentadentate Schiff base ligands with an N₃O₂ donor set have been used to synthesize seven-coordinate erbium(III) complexes with a distorted pentagonal-bipyramidal geometry. mdpi.com

β-Diketonates: Fluorinated β-diketonate ligands are of particular interest due to their ability to form volatile and luminescent erbium(III) complexes. These complexes have potential applications in near-infrared emitting organic light-emitting diodes (OLEDs). researchgate.net

The following table summarizes some examples of erbium(III) complexes formed from erbium(III) perchlorate and various multidentate ligands.

| Ligand Type | Example Ligand | Resulting Complex Formula | Coordination Geometry |

| Amide | N,N-Dimethylformamide (DMF) | Er(DMF)₈₃ | Not specified in provided context |

| Schiff Base | Pentadentate N₃O₂ ligand | [Er(Ligand)Cl(H₂O)]·Solvent | Distorted Pentagonal Bipyramidal |

| β-Diketonate | Fluorinated β-diketonate | Not specified in provided context | Not specified in provided context |

Influence of Steric and Electronic Effects on Erbium(III) Coordination Geometry

The coordination geometry of erbium(III) complexes is a delicate balance of steric and electronic factors. mdpi.com The large ionic radius of the Er³⁺ ion allows for high coordination numbers, typically ranging from 6 to 12.

The interplay of these steric and electronic effects allows for the fine-tuning of the coordination environment around the erbium(III) ion, which is crucial for controlling the photophysical and magnetic properties of the resulting complexes.

Lanthanide Contraction Effects on Erbium(III) Coordination

The phenomenon known as the lanthanide contraction is a pivotal concept in understanding the coordination chemistry of erbium and its fellow lanthanide elements. This effect describes the steady decrease in the atomic and ionic radii of the trivalent lanthanide ions (Ln³⁺) as one moves from lanthanum (La) to lutetium (Lu) across the series. patsnap.comlibretexts.org The primary cause is the inefficient shielding of the increasing nuclear charge by the 4f electrons being added to the same subshell. patsnap.combath.ac.uk This results in a greater effective nuclear charge experienced by the outer electrons, drawing them closer to the nucleus and causing a gradual reduction in size. bath.ac.uk For erbium, a later member of the series, the consequences of this contraction are particularly significant, profoundly influencing its coordination number, bond distances, and behavior in aqueous solutions.

Trends in Coordination Numbers and Bond Distances Across the Lanthanide Series

The systematic decrease in ionic size across the lanthanide series directly impacts the coordination environment around the Ln³⁺ ion, including Erbium(III). A general trend observed is a decrease in the coordination number (CN) in solid-state compounds and for aqua ions as the ionic radius shrinks. libretexts.orgbath.ac.uk The larger, early lanthanides can accommodate a higher number of ligands, while the smaller, later lanthanides, like erbium, experience greater inter-ligand repulsion, which favors lower coordination numbers. bath.ac.uk

For the hydrated lanthanide ions, a shift in the preferred coordination number is well-documented. Early lanthanides (La–Nd) typically exhibit a coordination number of 9, whereas the late lanthanides (Tb–Lu), including erbium, favor a coordination number of 8. nih.gov The ions in the middle of the series can show a dynamic equilibrium between these two coordination states. nih.gov Theoretical studies using methods like density-functional theory and Møller–Plesset perturbation theory support this trend, predicting a preferred hydration number of 9 for the light lanthanides (La³⁺–Sm³⁺) and 8 for the heavier ones (Eu³⁺–Lu³⁺). rsc.org

The lanthanide contraction also leads to a predictable and steady decrease in the bond lengths between the lanthanide ion and the donor atoms of the coordinating ligands. Analysis of a vast number of crystal structures containing lanthanide-oxygen bonds shows a clear linear correlation between the mean bond length and the coordination number. iucr.orgchemrxiv.org As the atomic number increases from Lanthanum to Lutetium, the mean Ln-O bond distance decreases significantly. The magnitude of this contraction is also dependent on the coordination number, diminishing as the coordination number increases. iucr.orgchemrxiv.org For instance, the total decrease in mean bond length from La³⁺ to Lu³⁺ is approximately 0.21 Å for an 8-coordinate environment. iucr.orgchemrxiv.org

| Lanthanide Ion | Ionic Radius (CN=8) (Å) | Predicted Mean Ln-O Bond Length (Å) |

|---|---|---|

| La³⁺ | 1.160 | 2.516 |

| Ce³⁺ | 1.143 | 2.502 |

| Pr³⁺ | 1.126 | 2.488 |

| Nd³⁺ | 1.109 | 2.474 |

| Pm³⁺ | 1.093 | 2.461 |

| Sm³⁺ | 1.079 | 2.449 |

| Eu³⁺ | 1.066 | 2.438 |

| Gd³⁺ | 1.053 | 2.425 |

| Tb³⁺ | 1.040 | 2.413 |

| Dy³⁺ | 1.027 | 2.401 |

| Ho³⁺ | 1.015 | 2.390 |

| Er³⁺ | 1.004 | 2.379 |

| Tm³⁺ | 0.994 | 2.369 |

| Yb³⁺ | 0.985 | 2.359 |

| Lu³⁺ | 0.977 | 2.350 |

Impact on Solution Hydration and Formation of Ion Pairs

In aqueous solutions, such as those of erbium(III) perchlorate hexahydrate, the lanthanide contraction significantly influences the hydration behavior and the propensity for ion pair formation. The structure of the hydrated Ln³⁺ ion, specifically the number of water molecules in the first coordination sphere, is a direct consequence of the ion's size. As noted, erbium(III) ions in aqueous solution predominantly feature a first hydration shell with 8 water molecules, a decrease from the 9-coordinate hydration sphere of the larger, early lanthanides. nih.govrsc.org This change in hydration number occurs around the middle of the series. acs.org

The dynamics of water exchange between the first and second coordination spheres are also affected by the lanthanide contraction. While a complete experimental dataset for all lanthanides is lacking, the general trend suggests that water-exchange rates increase from the beginning of the series to a maximum around gadolinium, and then decrease for the heavier lanthanides like erbium. nih.gov

Theoretical and Computational Approaches to Erbium Iii Perchlorate Chemistry

Quantum Chemical Calculations for Erbium(III) Hydrates and Complexes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of erbium(III) hydrate (B1144303) complexes. For the hydrated erbium(III) ion, [Er(H₂O)ₙ]³⁺, which is the central species in aqueous solutions of erbium(III) perchlorate (B79767), these calculations help predict the most stable coordination number (n) and the corresponding geometry.

Theoretical studies on lanthanide aquo ions have shown a trend of decreasing hydration number with decreasing ionic radius across the series. For the heavier lanthanides, including erbium, a hydration number of eight is generally favored. nih.govrsc.org DFT calculations support the formation of the octaaquaerbium(III) ion, [Er(H₂O)₈]³⁺. nih.gov The predicted geometry for this complex is typically a square antiprism. nih.gov

In the context of erbium(III) perchlorate hexahydrate, the perchlorate ion (ClO₄⁻) is generally considered to be a weakly coordinating anion. nih.govacs.org This means it is less likely to displace water molecules from the first coordination sphere of the erbium ion in dilute aqueous solutions. Quantum chemical calculations can model the interaction between the [Er(H₂O)₈]³⁺ cation and the perchlorate anions, helping to understand the nature of the ion pairing and the structure of the second solvation shell.

A study combining quantum chemical and classical molecular dynamics simulations of erbium(III) chloride solutions indicated that at low concentrations, the coordination number of Er³⁺ is approximately 7.4. umn.edunih.gov This highlights that the specific anionic environment can influence the hydration structure. However, the very weak coordinating nature of perchlorate makes the octaaqua complex the predominant species in perchlorate solutions. nih.gov

Table 1: Predicted Hydration Properties of Erbium(III) Ion from Theoretical Calculations

| Property | Predicted Value/Structure | Method |

|---|---|---|

| Coordination Number | 8 | DFT, SCS-MP2 rsc.org |

| Coordination Geometry | Square Antiprism | DFT |

| Average Er-OH₂ Bond Distance | ~2.33 Å | EXAFS/DFT uic.edu |

Note: This interactive table summarizes key theoretical predictions for the hydrated erbium(III) ion.

Molecular Dynamics Simulations for Elucidating Solution Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of ions in solution over time. For aqueous solutions of erbium(III) perchlorate, MD simulations can model the interactions between the Er³⁺ ions, water molecules, and perchlorate anions, providing insights into the structure of the hydration shells, the dynamics of water exchange, and the formation of ion pairs. acs.orgosti.gov

Classical MD simulations, which use parameterized force fields to describe the interatomic interactions, have been successfully applied to concentrated aqueous solutions of lanthanide salts. acs.orgosti.gov These simulations have confirmed that for heavier lanthanides like erbium, the coordination number is predominantly eight. acs.orgosti.gov The simulations also show the arrangement of water molecules in the first and second hydration spheres and can quantify the residence time of water molecules in the primary coordination shell.

The choice of the anion is crucial in these simulations. Studies comparing different lanthanide salts (perchlorate, chloride, and nitrate) have shown that the perchlorate anion has a weaker affinity for the lanthanide cation compared to chloride and nitrate (B79036). acs.org This validates its use in experiments and simulations as a non-interfering anion to study the fundamental hydration properties of the erbium(III) ion.

MD simulations are also valuable for investigating interfacial phenomena. For instance, the behavior of erbium(III) ions at the interface between an aqueous electrolyte and another phase (like a vapor or an organic solvent) can be modeled. uic.edu These simulations are relevant for understanding processes like solvent extraction, where the transfer of the metal ion across an interface is the key step. uic.edu A study on the erbium(III) chloride electrolyte-vapor interface revealed the formation of polynuclear clusters at the surface, a phenomenon that can be explored for erbium(III) perchlorate systems as well. uic.edu

Derivation of Force Constants and Characterization of Bonding Interactions from Vibrational Modes

Vibrational spectroscopy, particularly Raman spectroscopy, provides direct information about the bonding within the hydrated erbium(III) complex. nih.gov The vibrational modes observed in the spectra of aqueous erbium(III) perchlorate solutions can be assigned to specific motions of the [Er(H₂O)₈]³⁺ aqua ion.

A key vibrational mode is the totally symmetric stretching vibration of the Er-O bonds, often denoted as the ν₁ breathing mode. For the [Er(H₂O)₈]³⁺ complex in an aqueous erbium(III) perchlorate solution, this mode is observed as a strongly polarized band in the Raman spectrum at approximately 389 cm⁻¹. nih.gov

The frequency of this vibrational mode (ν) is directly related to the force constant (k) of the Er-O bond and the reduced mass (μ) of the system, as described by Hooke's Law for a simple harmonic oscillator:

ν = (1 / 2πc) * √(k / μ)

where 'c' is the speed of light. A higher vibrational frequency corresponds to a stronger bond and a larger force constant. By analyzing the position of the ν₁ (Er-O) band, the strength of the metal-ligand bond can be characterized and compared with other lanthanide aquo ions. The systematic shift of this band across the lanthanide series provides insight into the effect of the lanthanide contraction on the strength of the hydration.

Table 2: ν₁ M-O Breathing Frequencies for Heavy Rare Earth (HRE) Aquo Ions in Perchlorate Solutions

| HRE Ion | ν₁ (M-O) Wavenumber (cm⁻¹) |

|---|---|

| Ho³⁺ | 387 |

| Er³⁺ | 389 |

| Tm³⁺ | 391 |

| Yb³⁺ | 394 |

| Lu³⁺ | 398 |

Data sourced from a Raman spectroscopic study of HRE perchlorate solutions. nih.gov

This table demonstrates the increase in the vibrational frequency of the M-O bond from holmium to lutetium, reflecting the strengthening of the metal-water bond due to the decreasing ionic radius across the series. These experimental vibrational data are crucial for the development and validation of accurate force fields used in molecular dynamics simulations of these systems.

Advanced Characterization Techniques and Methodologies Applied to Erbium Iii Systems

Elemental Analysis for Stoichiometric Determination of Erbium(III) Complexes

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, ensuring its stoichiometric integrity. For a hydrated salt like erbium(III) perchlorate (B79767) hexahydrate, this analysis provides the mass percentages of the constituent elements (Er, Cl, O, H), which can be compared against theoretical values calculated from its chemical formula, Er(ClO₄)₃·6H₂O.

The determination of the stoichiometry of metal complexes, including those of erbium(III), can be achieved through various methods. sci-hub.seosti.gov These include spectrophotometric techniques such as the continuous variations (Job's method), mole-ratio, and slope-ratio methods, which are particularly useful for complexes in solution. sci-hub.se For isolated solid compounds, combustion analysis is commonly used for carbon, hydrogen, and nitrogen, while the metal content, in this case, erbium, is often determined by complexometric titration with a chelating agent like EDTA. urfu.ru A certificate of analysis for a commercial sample of erbium(III) perchlorate hexahydrate, for instance, confirms the erbium content through such a titration. mdpi.com

The comparison between the theoretically calculated elemental composition and the experimentally determined values is critical for confirming the compound's formula, including the number of water molecules of hydration.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Mass % (Er(ClO₄)₃·6H₂O) | Experimental Mass % (Example) |

|---|---|---|

| Erbium (Er) | 29.17% | 29.0% (14.8% of a 50% w/w solution) mdpi.com |

| Chlorine (Cl) | 18.55% | Not specified |

| Oxygen (O) | 41.85% | Not specified |

| Hydrogen (H) | 2.11% | Not specified |

| Water (H₂O) | 18.84% | Not specified |

Thermogravimetric Analysis (TGA) for Studying Thermal Decomposition Mechanisms (e.g., Dehydration)

Thermogravimetric analysis (TGA) is an essential technique for studying the thermal stability and decomposition pathways of materials. For hydrated compounds such as this compound, TGA provides quantitative information about the dehydration process and subsequent decomposition of the anhydrous salt.

The thermal decomposition of hydrated rare-earth salts typically occurs in multiple stages. researchgate.netcore.ac.ukresearchgate.net The initial stages involve the loss of water of hydration at relatively low temperatures. For instance, studies on various hydrated rare-earth chlorides show that water loss begins between 55°C and 110°C. researchgate.net The process often proceeds through the formation of lower hydrates before becoming fully anhydrous. core.ac.uk For this compound, one would expect a multi-step mass loss corresponding to the sequential removal of the six water molecules.

Following complete dehydration, the anhydrous erbium(III) perchlorate undergoes further decomposition at significantly higher temperatures. The decomposition of perchlorate salts can be complex and often explosive. urfu.ru Studies on analogous compounds, such as cerium(III) perchlorate, show that thermolysis proceeds via an intermediate oxoperchlorate species before forming the final metal oxide at temperatures around 460°C. researchgate.net The final decomposition product for erbium(III) perchlorate is expected to be erbium(III) oxide (Er₂O₃). The entire process can be monitored by tracking the percentage of weight loss against temperature.

Table 2: Expected Thermal Decomposition Stages for this compound

| Temperature Range (Approx.) | Process | Expected Weight Loss | Intermediate/Final Product |

|---|---|---|---|

| 50 - 250°C | Dehydration | ~18.8% | Er(ClO₄)₃ |

| > 260°C | Decomposition of Perchlorate | >50% | Er₂O₃ |

Magnetic Susceptibility Measurements in Erbium(III) Complexes

Magnetic susceptibility measurements provide profound insight into the electronic structure of paramagnetic species like the erbium(III) ion. The Er³⁺ ion possesses a [Xe] 4f¹¹ electron configuration, resulting in a ⁴I₁₅/₂ ground state and a large magnetic moment, making its complexes magnetically interesting.

The magnetic properties of erbium(III) complexes are typically studied as a function of temperature (from ~2 K to 300 K). urfu.ru At room temperature, the product of the molar magnetic susceptibility and temperature (χT) for many Er³⁺ complexes is close to the theoretical free-ion value of 11.48 cm³ K mol⁻¹. urfu.ru As the temperature is lowered, the χT product generally decreases due to the thermal depopulation of the excited Stark sublevels of the ⁴I₁₅/₂ ground state, which are split by the ligand field. researchgate.net

This technique is crucial for identifying and characterizing phenomena such as single-molecule magnet (SMM) behavior, which has been observed in some erbium(III) complexes. researchgate.netcore.ac.ukresearchgate.net SMMs exhibit slow magnetic relaxation at low temperatures, a property that is investigated using alternating current (AC) magnetic susceptibility measurements. researchgate.net The analysis of magnetic data allows for the determination of key parameters like magnetic anisotropy and the energy barrier to magnetization reversal (Uₑff). urfu.ruresearchgate.net

Table 3: Magnetic Properties of Example Erbium(III) Complexes

| Complex Type | Room Temp. χT (cm³ K mol⁻¹) | Key Magnetic Feature | Reference |

|---|---|---|---|

| Pentagonal-Bipyramidal Er(III) Complex | ~11.48 | Single-ion magnetic anisotropy | urfu.ru |

| Trinuclear Er(III) SMM | ~34.4 (for 3 Er ions) | Slow dynamics of magnetization | researchgate.net |

| Dinuclear Er(III) Complex | Not specified | Field-induced SMM behavior | researchgate.net |

| Er-Substituted Yttrium Iron Garnet | Not specified | Antiparallel coupling of Er 4f and Fe 3d spins below 30 K | sigmaaldrich.com |

Electrochemical Studies of Erbium(III) Ions in Perchlorate Electrolytes (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are powerful tools for investigating the redox properties of metal ions in solution. In the context of erbium(III) perchlorate, such studies would aim to characterize the reduction of Er³⁺ to lower oxidation states and its subsequent re-oxidation.

However, electrochemical studies in perchlorate electrolytes are often complicated by the fact that the perchlorate anion (ClO₄⁻) is not always an inert spectator. thermofisher.com Although kinetically stable, perchlorate is a powerful oxidizing agent from a thermodynamic standpoint and can be electrochemically reduced on various electrode surfaces, particularly at negative potentials. thermofisher.comnasa.gov This reduction can lead to the formation of chloride ions, which can, in turn, interact with the electrode surface or the metal ion under study, distorting the voltammetric response. thermofisher.com The reduction of perchlorate has been observed on electrodes such as rhodium, platinum, and nickel. thermofisher.comnasa.govresearchgate.net

A typical CV experiment for Er(III) in an aqueous perchlorate electrolyte would involve scanning the potential of a working electrode (e.g., glassy carbon, platinum) and recording the resulting current. One would look for a cathodic peak corresponding to the Er³⁺/Er⁰ reduction and an anodic peak on the reverse scan. However, the standard reduction potential for Er³⁺/Er⁰ is very negative (around -2.3 V vs. SHE), meaning its reduction in aqueous solution is typically obscured by the hydrogen evolution reaction. Therefore, studies of erbium electrochemistry are more commonly performed in non-aqueous solvents or molten salts. Specific cyclic voltammetry data for the simple aqueous Er(III)/perchlorate system is not readily found, likely due to these experimental challenges.

Table 4: Standard Reduction Potentials Relevant to the Er(III)-Perchlorate System

| Redox Couple | Standard Potential (E⁰, V vs. SHE) | Notes |

|---|---|---|

| ClO₄⁻ + 8H⁺ + 8e⁻ ⇌ Cl⁻ + 4H₂O | +1.389 | Thermodynamically favorable but kinetically slow reduction. thermofisher.com |

| 2H₂O + 2e⁻ ⇌ H₂ + 2OH⁻ | -0.828 | At pH 7. Overpotential depends on the electrode. |

| Er³⁺ + 3e⁻ ⇌ Er | -2.331 | Highly negative potential, difficult to observe in aqueous solution. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis in Deposited Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about elemental composition, chemical environment, and oxidation states within the top few nanometers of a material's surface. mdpi.com It is an invaluable tool for characterizing thin films or surface modifications on materials synthesized using this compound as a precursor.

The fundamental principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The binding energy of these photoelectrons is characteristic of the element and its oxidation state. An increase in the positive oxidation state of an atom leads to a higher binding energy due to the increased electrostatic pull of the nucleus on the remaining electrons.

For erbium compounds, XPS can definitively confirm the +3 oxidation state of the erbium ion. The primary XPS region for erbium is the Er 4d region. Analysis of the binding energy of the Er 4d peak allows for the differentiation between metallic erbium and its common +3 oxidation state found in compounds like erbium oxide (Er₂O₃) or erbium hydroxide (B78521) (Er(OH)₃). thermofisher.com This is particularly useful for analyzing the composition of erbium-containing thin films or nanoparticles prepared from an erbium(III) perchlorate precursor, confirming that the desired oxidation state is maintained or intentionally altered during processing. thermofisher.com

Table 5: Representative Binding Energies for Erbium Species from XPS

| Erbium Species | XPS Region | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| Er³⁺ in Erbium Oxide (Er₂O₃) | Er 4d | ~171.8 | thermofisher.com |

| Er³⁺ in Erbium Oxide (Er₂O₃) | Er 4d | ~170.5 | thermofisher.com |

| Er³⁺ in Erbium Hydroxide (Er(OH)₃) | O 1s shoulder | ~532.8 |

Emerging Research Directions and Applications of Erbium Iii Perchlorate Hexahydrate

Erbium(III) Perchlorate (B79767) Hexahydrate in Homogeneous and Heterogeneous Catalysis

The catalytic activity of erbium compounds is an area of active research. While studies may feature different erbium salts, the behavior of the erbium(III) ion as a Lewis acid is a common thread.

The Erbium(III) ion (Er³⁺) is a hard Lewis acid, making it suitable for catalyzing a variety of organic reactions. Although research often highlights other erbium salts like the triflate or chloride, the fundamental catalytic role of the Er³⁺ ion is transferable. For instance, erbium(III) triflate has been shown to be a highly efficient, environmentally friendly Lewis acid catalyst for the regio- and stereoselective ring-opening of epoxides. organic-chemistry.org Similarly, erbium(III) chloride's catalytic capacity is noted for its dual Lewis acid and base behavior. sigmaaldrich.com This suggests that erbium(III) perchlorate, as a source of the Er³⁺ ion, can serve as an effective Lewis acid catalyst. The use of perchlorate salts, such as lithium perchlorate, has also been documented to facilitate reactions like the ring-opening of epoxides with poor nucleophiles, indicating the potential of the perchlorate medium itself to promote certain transformations. organic-chemistry.org

Research has demonstrated the effectiveness of erbium salts in specific and crucial organic reactions.

Acylation Reactions: The use of erbium(III) chloride as a catalyst has been successfully demonstrated in the acylation of alcohols and phenols. wikipedia.org This process is fundamental in organic synthesis for creating esters from alcohols.

Epoxide Ring Opening: The ring-opening of epoxides is a vital reaction for producing valuable intermediates like β-alkoxy alcohols, 1,2-diols, and β-hydroxy sulfides. organic-chemistry.org Erbium(III) triflate, in catalytic amounts, efficiently opens epoxide rings under neutral, solvent-free conditions with nucleophiles such as alcohols, water, and thiols. organic-chemistry.org The reaction is highly regioselective; aromatic epoxides favor nucleophilic attack at the benzylic site, whereas aliphatic epoxides show the opposite selectivity due to steric hindrance. organic-chemistry.org Another study demonstrated that a lithium perchlorate solution is highly effective in the regioselective ring-opening of epoxides with poor nucleophiles. organic-chemistry.org

The table below summarizes the catalytic applications involving erbium salts and perchlorates.

Table 1: Catalytic Applications of Erbium Salts and Perchlorates in Organic Reactions

| Reaction Type | Catalyst Used in Study | Substrates | Key Finding |

|---|---|---|---|

| Acylation | Erbium(III) chloride | Alcohols and Phenols | Demonstrated catalytic activity for this transformation. wikipedia.org |

| Epoxide Ring Opening | Erbium(III) triflate | Epoxides, Alcohols, Thiols, Water | Highly efficient and regioselective synthesis of β-alkoxy alcohols, β-hydroxy sulfides, and 1,2-diols under mild conditions. organic-chemistry.org |

| Epoxide Ring Opening | Lithium perchlorate | Epoxides, Poor Nucleophiles (e.g., indole, p-nitroaniline) | Fast and convenient regioselective ring opening at ambient temperature. organic-chemistry.org |

Integration in Advanced Functional Materials Science

The distinct optical properties of the erbium ion make erbium(III) perchlorate a valuable precursor in materials science, particularly for applications in optics and electronics.

Erbium(III) perchlorate is utilized as a key ingredient in the synthesis of advanced materials with light-emitting properties. It serves as a precursor for creating luminescent metal-organic frameworks (MOFs). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com MOFs are crystalline materials with potential applications in sensing, catalysis, and gas storage. The incorporation of erbium ions imparts specific luminescent qualities to these frameworks. Furthermore, erbium(III) perchlorate is used as a rare-earth dopant, in conjunction with organic precursors, to produce fluorophosphate (B79755) glasses. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These specialized glasses are critical components in lasers and optical amplifiers.

The primary role of erbium compounds in materials science is to engineer specific optical behaviors. Doping materials like silica (B1680970) optical fibers with erbium is a common practice. sigmaaldrich.com The erbium(III) ion has characteristic energy levels that allow it to absorb light at certain wavelengths and emit light at others, most notably in the infrared region of the electromagnetic spectrum. This property is fundamental to the operation of erbium-doped fiber amplifiers (EDFAs), which are essential for long-distance optical communication. The UV-vis absorbance spectrum of erbium(III) perchlorate has been studied, providing data crucial for its application in optical systems. researchgate.net

Table 2: Applications of Erbium(III) Perchlorate in Functional Materials

| Application Area | Material Type | Role of Erbium(III) Perchlorate | Resulting Property/Use |

|---|---|---|---|

| Luminescent Materials | Metal-Organic Frameworks (MOFs) | Precursor for synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | Imparts luminescence to the framework structure. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Optoelectronic Materials | Fluorophosphate Glasses | Rare-earth dopant. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | Creates materials for lasers and optical amplifiers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Optical Fibers | Specialty Silica Fibers | Dopant source. sigmaaldrich.com | Enables infrared luminescence for optical amplification. sigmaaldrich.com |

Role in Nuclear Technology Research, such as Neutron Absorption Studies

Beyond its catalytic and optical applications, erbium(III) perchlorate hexahydrate plays a role in the nuclear industry. fishersci.cathermofisher.comfishersci.co.ukfishersci.cathermofisher.com It is specifically used in the technology of neutron-absorbing control rods. fishersci.cathermofisher.comfishersci.co.ukfishersci.cathermofisher.com

Control rods are a critical safety feature in nuclear reactors, used to manage the rate of fission of uranium and plutonium. By absorbing neutrons, they prevent the nuclear chain reaction from proceeding too quickly. Erbium is considered for this purpose, as well as a burnable poison, which is a material with a high neutron absorption cross-section that is incorporated into the fuel or reactor core to control reactivity over the life of the fuel. kns.org

The effectiveness of erbium as a neutron absorber is due to the properties of its isotopes, particularly Er-166 and Er-167, which have natural abundances of 33.5% and 22.87%, respectively. kns.org Research into the neutron capture cross-sections of these stable isotopes is essential for accurately designing and modeling their performance in nuclear systems, including advanced reactor designs like the very high-temperature gas-cooled reactor (VHTR). kns.org

Electrochemical Recovery and Behavior of Erbium(III) Ions in Material Treatment Methodologies

The electrochemical recovery of rare earth elements, including erbium, presents a promising avenue for recycling and purification from various material feedstocks. The behavior of Erbium(III) (Er(III)) ions in aqueous solutions containing perchlorate is crucial for developing efficient electrochemical separation and deposition processes. This section delves into the electrochemical characteristics of Er(III) ions in a perchlorate medium, focusing on the fundamental principles that govern their recovery.

Research into the electrochemical behavior of Er(III) ions in a 0.1 M sodium perchlorate (NaClO₄) electrolyte on a nickel (Ni) sheet electrode has provided significant insights. Cyclic voltammetry, a key electrochemical technique, reveals the reduction and oxidation potentials of the species in the solution. In this medium, the electrochemical behavior of Er(III) ions is characterized by specific cathodic and anodic peaks, which indicate the deposition and stripping of erbium on the electrode surface.

A study investigating the full range of rare earth elements demonstrated that the electrochemical behaviors of these elements, including erbium, show a systematic relationship with their atomic number when analyzed in a perchlorate electrolyte. The electrodeposition of erbium from such a solution is typically achieved through amperometry, where a constant potential is applied to the working electrode to induce the reduction of Er(III) ions.

The primary reduction reaction for Erbium(III) ions at the cathode is:

Er³⁺ + 3e⁻ → Er

This one-step, three-electron transfer process results in the deposition of metallic erbium onto the electrode surface. The efficiency and morphology of the deposited erbium are influenced by factors such as the applied potential, concentration of Er(III) ions, and the nature of the electrolyte and electrode.

Detailed findings from cyclic voltammetry experiments in a 0.1 M NaClO₄ solution containing Er(III) ions are presented below. These experiments were conducted using a Ni sheet as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl reference electrode.

| Parameter | Value |

| Cathodic Peak Potential (Epc) | -0.8 V vs. Ag/AgCl |

| Anodic Peak Potential (Epa) | -0.7 V vs. Ag/AgCl |

| Working Electrode | Nickel (Ni) Sheet |

| Electrolyte | 0.1 M Sodium Perchlorate (NaClO₄) |

| Reference Electrode | Ag/AgCl |

This interactive table summarizes the key cyclic voltammetry parameters for Erbium(III) ions in a perchlorate electrolyte.

Further experiments involving amperometric electrodeposition have been performed to recover erbium from the perchlorate solution. The applied potentials for these depositions are typically in the range of -0.9 V to -1.2 V. The characterization of the nickel sheet after electrodeposition confirms the presence of recovered erbium.

| Electrodeposition Potential (vs. Ag/AgCl) | Observation |

| -0.9 V | Successful recovery of Erbium |

| -1.0 V | Successful recovery of Erbium |

| -1.1 V | Successful recovery of Erbium |

| -1.2 V | Successful recovery of Erbium |

This interactive table indicates the range of applied potentials used for the successful amperometric electrodeposition of erbium on a nickel electrode from a perchlorate solution.

The understanding of these electrochemical behaviors in a perchlorate medium is fundamental for the development of treatment and recycling methodologies for industrial wastes and spent nuclear fuels containing erbium and other rare earth elements.

Q & A

Basic: What are the primary safety considerations when handling Erbium(III) perchlorate hexahydrate?

Answer:

this compound is classified as an oxidizing liquid (GHS Category 2) and causes skin/eye irritation (H315, H319). Key precautions include:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.

- Storage: Keep in airtight containers, away from combustible materials, in dry, ventilated areas.

- Waste Disposal: Neutralize with a reducing agent (e.g., sodium bisulfite) before transferring to hazardous waste containers .

Basic: What synthetic methods are used to prepare this compound?

Answer:

A common route involves dissolving erbium oxide (Er₂O₃) in hot concentrated perchloric acid (HClO₄):

React Er₂O₃ with 6 M HClO₄ at 80–90°C until fully dissolved.

Filter and evaporate under reduced pressure to concentrate.

Recrystallize from ethanol-water mixtures to obtain the hexahydrate.

Key Considerations: Excess HClO₄ ensures complete neutralization; anhydrous conditions prevent hydrolysis .

Advanced: How can the purity of this compound be optimized for photoluminescence studies?

Answer:

- Recrystallization: Use anhydrous ethanol for recrystallization to minimize water content, which can quench luminescence.

- Spectroscopic Monitoring: Track UV-Vis absorption at 520 nm (Er³⁺ transition) to assess impurity levels.

- Elemental Analysis: Confirm stoichiometry via ICP-OES (e.g., Er:ClO₄⁻ ratio of 1:3) .

Advanced: What analytical techniques resolve contradictions in reported thermal decomposition behavior?

Answer:

Discrepancies arise from hydration stability and decomposition pathways. Use:

- Thermogravimetric Analysis (TGA): Conduct under N₂ vs. O₂ to differentiate between dehydration (100–150°C) and perchlorate decomposition (250–300°C).

- XRD: Compare intermediate phases (e.g., ErOCl vs. Er₂O₃) to validate decomposition steps .

Basic: What are the key applications of this compound in materials science?

Answer:

- Upconversion Nanomaterials: Acts as an Er³⁺ precursor for NaYF₄:Yb/Er nanoparticles (e.g., bioimaging probes).

- Catalysis: Used in oxidative coupling reactions due to the ClO₄⁻ ligand’s redox activity .

Advanced: How does hydration state influence reactivity in coordination chemistry?

Answer:

The hexahydrate form ([Er(H₂O)₆]³⁺) stabilizes Er³⁺ in aqueous media, while anhydrous forms exhibit higher Lewis acidity.

- Ligand Displacement: Hydrated Er³⁺ slowly exchanges H₂O with stronger field ligands (e.g., EDTA).

- Reactivity Tuning: Use non-aqueous solvents (e.g., DMF) to enhance ligand substitution kinetics .

Basic: What storage conditions prevent degradation of this compound?

Answer:

- Desiccants: Store with silica gel to avoid deliquescence.

- Temperature: Keep below 25°C; prolonged exposure >30°C accelerates ClO₄⁻ decomposition .

Advanced: How to design experiments to study Er³⁺-ClO₄⁻ interactions in solution?

Answer:

- Raman Spectroscopy: Detect ClO₄⁻ symmetric stretching (935 cm⁻¹) to monitor ligand coordination.

- Conductivity Measurements: Track ionic strength changes during ligand substitution (e.g., with NO₃⁻) .

Basic: What are the environmental hazards associated with this compound?

Answer:

- Aquatic Toxicity: Classified as hazardous to aquatic life (H402). Avoid release into waterways.

- Waste Neutralization: Treat with Na₂CO₃ to precipitate Er³⁺ before disposal .

Advanced: How to mitigate ligand interference in Erbium(III) perchlorate-based catalysis?

Answer:

- Ligand Screening: Test chelating agents (e.g., citric acid) to stabilize Er³⁺ without blocking active sites.

- pH Control: Maintain pH 5–6 to prevent hydrolysis while preserving ClO₄⁻ redox activity .

Tables

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Er(ClO₄)₃·6H₂O | |

| Molecular Weight | 573.70 g/mol | |

| CAS Number | 14692-15-0 | |

| Hazard Classification | Oxidizing Liquid (GHS Cat. 2) |

Table 2: Recommended Analytical Techniques

| Technique | Application | Example Data |

|---|---|---|